3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

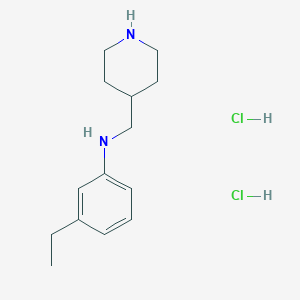

3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride is a chemical compound that belongs to the class of aniline derivatives. It is characterized by the presence of an ethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a piperidin-4-ylmethyl group. The compound is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride typically involves the reaction of 3-ethyl aniline with p

Biologische Aktivität

3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H20Cl2N2

- Molecular Weight : 277.22 g/mol

- Structure : The compound features an ethyl group at the meta position of an aniline ring and a piperidin-4-ylmethyl substituent on the nitrogen atom, which may influence its interaction with biological targets.

Biological Activity

Research into the biological activity of this compound suggests potential therapeutic applications:

- Anticancer Activity : Similar piperidine derivatives have demonstrated anticancer properties in various studies. For example, some derivatives showed significant inhibition against cancer cell lines, indicating that this compound may also possess similar effects .

- Neuroprotective Effects : Piperidine compounds have been investigated for neuroprotective activities, suggesting that this compound might be beneficial in treating neurodegenerative diseases.

Case Studies and Experimental Data

-

In Vitro Studies :

- Initial studies indicated that piperidine derivatives could inhibit the growth of various bacterial strains, demonstrating potential antibacterial activity . Although specific data for this compound is not available, its structural similarity to active compounds suggests it may exhibit similar properties.

-

Mechanistic Insights :

- The interaction with biological targets may involve non-covalent interactions leading to modulation of enzyme activity or receptor binding. Understanding these interactions is crucial for elucidating its therapeutic potential.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | Enzyme inhibition |

| Compound B | Neuroprotective | Receptor modulation |

| This compound | Potentially anticancer and neuroprotective | Unknown; hypothesized enzyme/receptor interaction |

Eigenschaften

IUPAC Name |

3-ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13;;/h3-5,10,13,15-16H,2,6-9,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNLFUVSXGXAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NCC2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.